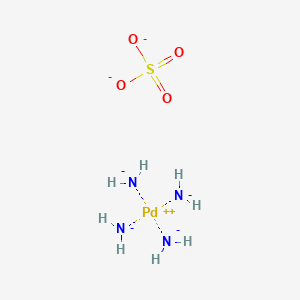

Azanide;palladium(2+);sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

H8N4O4PdS-4 |

|---|---|

Molecular Weight |

266.58 g/mol |

IUPAC Name |

azanide;palladium(2+);sulfate |

InChI |

InChI=1S/4H2N.H2O4S.Pd/c;;;;1-5(2,3)4;/h4*1H2;(H2,1,2,3,4);/q4*-1;;+2/p-2 |

InChI Key |

LJZUZKVTPNLCTI-UHFFFAOYSA-L |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[O-]S(=O)(=O)[O-].[Pd+2] |

Origin of Product |

United States |

Contextual Significance of Palladium Ii Coordination Chemistry

Palladium(II) holds a position of considerable importance in the field of coordination chemistry. fiveable.me As a d⁸ metal ion, it typically forms square planar complexes, a geometric arrangement that plays a crucial role in its chemical behavior, particularly in substitution reactions. fiveable.me The ability of palladium(II) to readily switch between the Pd(0) and Pd(II) oxidation states is fundamental to its extensive use as a catalyst in a wide array of chemical transformations. wikipedia.orgfiveable.me

This catalytic prowess is most notably demonstrated in cross-coupling reactions, such as the Suzuki and Heck reactions, which are indispensable tools in modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.mefiveable.me The stability and reactivity of palladium(II) complexes are finely tunable through the selection of ligands, which influence the steric and electronic properties of the metal center. fiveable.me Beyond catalysis, palladium(II) complexes are integral to materials science and the development of novel molecular architectures. researchgate.net

Chemical Identity and Advanced Nomenclature of Azanide;palladium 2+ ;sulfate

The compound with the systematic name azanide;palladium(2+);sulfate (B86663) is more commonly known as tetraamminepalladium(II) sulfate. nih.gov Its chemical formula is [Pd(NH₃)₄]SO₄. riyngroup.com This nomenclature indicates a central palladium atom in the +2 oxidation state (palladium(2+)). nih.gov This central metal ion is coordinated by four ammonia (B1221849) (NH₃) ligands, referred to as "ammine" in coordination chemistry. youtube.comlibretexts.org The "tetra-" prefix signifies the presence of four such ligands. youtube.com The entire complex, [Pd(NH₃)₄]²⁺, carries a +2 charge, which is balanced by a sulfate (SO₄²⁻) counter-ion. cymitquimica.com

The term "azanide" is a less common but technically correct name for the deprotonated form of ammonia. However, in the context of this complex, the ligands are neutral ammonia molecules. The name "azanide;palladium(2+);sulfate" is a representation used in certain chemical databases. nih.gov

Interactive Data Table: Chemical Properties of Tetraamminepalladium(II) Sulfate

| Property | Value | Source |

| CAS Number | 13601-06-4 | nih.govsamaterials.com |

| Molecular Formula | H₁₂N₄O₄PdS | nih.gov |

| Molecular Weight | 270.61 g/mol | nih.gov |

| Appearance | White crystalline powder | samaterials.com |

| Solubility | Soluble in water | cymitquimica.com |

Mechanistic Investigations of Palladium Ii Catalysis Involving Sulfate Complexes

Elucidation of Catalytic Cycles and Transient Intermediate Species

The generally accepted catalytic cycle for many palladium-catalyzed cross-coupling reactions involves a sequence of oxidative addition, migratory insertion (in relevant reactions), and reductive elimination. The nature of the ligands and anions present, such as sulfate (B86663), can significantly influence each of these elementary steps and the transient intermediates formed.

Oxidative addition is a critical, often rate-determining, step in which the active Pd(0) catalyst inserts into a substrate bond (e.g., a carbon-halide bond), leading to a Pd(II) species. acs.org The reaction transforms the metal center's oxidation state from 0 to +2. The general mechanism is a fundamental transformation in organometallic chemistry. acs.org

The pathway can be influenced by the ligands surrounding the palladium. For many catalysts, a key step is the dissociation of ligands to create a coordinatively unsaturated, highly reactive Pd(0) species. However, the presence of anions can alter this pathway. Studies on the oxidative addition of aryl sulfonates have shown that coordinating anions, such as halides, can accelerate the reaction rate. acs.org This acceleration is attributed to the formation of an anionic palladium(0) complex (e.g., [Pd(0)L2(anion)]-). This anionic intermediate is more electron-rich and thus more nucleophilic, facilitating its addition to the electrophilic substrate. acs.org By analogy, a sulfate anion could play a similar role, forming an intermediate like [Pd(0)L2(SO4)]2- that precedes the oxidative addition step.

Quantum chemical investigations have revealed that as the halogen substituent on a substrate varies from F to I, the activation barriers for oxidative addition drastically decrease. vu.nl This trend is due to both a less destabilizing activation strain and a more favorable electrostatic attraction between the catalyst and the substrate. vu.nl

Following oxidative addition, migratory insertion is a key step in reactions like the Heck reaction or carbonylation processes. In this step, an unsaturated molecule, such as an alkene or carbon monoxide, inserts into a palladium-carbon bond within the Pd(II) complex. Cationic alkylpalladium derivatives are often thermally stable and can readily undergo migratory insertion reactions. nih.govrsc.org

The stereochemistry of this step is highly significant. The insertion typically occurs in a syn-stereospecific manner, where the palladium and the migrating group add to the same face of the unsaturated substrate. This has profound implications for the stereochemical outcome of the final product. For instance, in enantioselective reactions, the catalyst binds preferentially to one face of the alkene to form the new bond, and the subsequent migratory insertion dictates the stereochemistry at the newly formed chiral centers.

Kinetic analyses combined with computational studies suggest that migratory insertion can be a fast and reversible pre-equilibrium step that occurs before other key steps in the catalytic cycle. acs.org

Reductive elimination is the final, product-forming step of the catalytic cycle. In this process, two ligands from the Pd(II) center couple and are expelled, forming a new covalent bond, while the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state. acs.orgelsevierpure.com

The rate and feasibility of reductive elimination are highly dependent on the nature of the ligands being coupled. For instance, in C-N cross-coupling reactions, Pd(II) amido complexes undergo reductive elimination to form the desired amine product. acs.org Hammett plots have demonstrated that complexes derived from electron-deficient aryl halides or electron-rich diarylamines exhibit faster rates of reductive elimination. acs.org

In the case of forming aromatic nitriles, computational studies indicate that the reductive elimination of an arylnitrile from a Pd(II) complex proceeds through a transition state that is structurally and electronically distinct from many other reductive eliminations. nih.gov The reaction rate is sensitive to the electronic properties of the aryl group, with electron-donating substituents leading to faster elimination. nih.gov

| Aryl Group in Complex | Reductive Elimination Product | Yield (%) |

| 4-MeO-C6H4 | 4-MeO-C6H4CN | 95 |

| 4-Me-C6H4 | 4-Me-C6H4CN | 95 |

| C6H5 | C6H5CN | 90 |

| 4-F-C6H4 | 4-F-C6H4CN | 80 |

| 4-CF3-C6H4 | 4-CF3-C6H4CN | 85 |

| This table shows the yields for the reductive elimination of various arylnitriles from arylpalladium cyanide complexes. Data sourced from nih.gov. |

Anionic palladium intermediates are crucial but often overlooked species in catalytic cycles. As mentioned, the formation of anionic Pd(0) complexes, such as [Pd(0)L2(X)]- (where X is an anion like a halide or potentially sulfate), can significantly accelerate the oxidative addition step. acs.org This is because the increased electron density on the palladium center enhances its nucleophilicity.

Kinetic and Thermodynamic Aspects of Catalytic Processes

Understanding the kinetics and thermodynamics of a catalytic reaction provides deep insight into its mechanism, identifying rate-limiting steps and the stability of intermediates.

Kinetic studies, such as reaction progress kinetic analysis, are powerful tools for elucidating catalytic mechanisms. acs.org Such analyses can determine the reaction order with respect to each component (catalyst, substrate, ligands) and reveal whether a particular step is rate-limiting. For example, a first-order dependence on the palladium complex and substrate is often observed in alcohol oxidation reactions. nih.gov

Thermodynamic parameters, including activation energies (ΔH‡ and ΔG‡) and entropy of activation (ΔS‡), can be determined through Eyring analysis. These values provide quantitative data on the energy barriers of key steps. acs.org

| Parameter | Value |

| Activation Enthalpy (ΔH‡) | +16.0 kcal mol⁻¹ |

| Activation Entropy (ΔS‡) | -36.6 cal K⁻¹ mol⁻¹ |

| Gibbs Activation Energy (ΔG‡ at 373K) | 29.6 kcal mol⁻¹ |

| This table presents activation parameters for a palladium-catalyzed formylation reaction, indicating a significant entropic barrier. Data sourced from acs.org. |

Calculation of Activation Parameters (ΔH‡, ΔS‡) and Reaction Energetics

Understanding the kinetics and thermodynamics of a catalytic reaction is fundamental to optimizing reaction conditions and catalyst design. The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide crucial insights into the energy barriers and the degree of order in the transition state of a reaction. These parameters are often determined experimentally by measuring the reaction rate at different temperatures and applying the Eyring equation.

In the context of palladium-catalyzed reactions, such as the aminocarbonylation of aryl chlorides with ammonia (B1221849), kinetic measurements are instrumental in elucidating the mechanism. msu.edu For instance, by studying the rates of formation and subsequent reactions of catalytic intermediates, researchers can identify the rate-determining step of the catalytic cycle. msu.edu

The following table provides a conceptual overview of how activation parameters can be determined for a hypothetical palladium-catalyzed reaction.

| Parameter | Description | Experimental Determination | Computational Determination |

| ΔH‡ (Enthalpy of Activation) | The change in enthalpy required to reach the transition state. | Derived from the slope of a plot of ln(k/T) versus 1/T (Eyring plot). | Calculated as the difference in enthalpy between the transition state and the ground state reactants using DFT. |

| ΔS‡ (Entropy of Activation) | The change in entropy when the reactants form the transition state. | Derived from the intercept of an Eyring plot. | Calculated from the vibrational frequencies of the transition state and ground state structures using DFT. |

| ΔG‡ (Gibbs Free Energy of Activation) | The overall energy barrier of the reaction, combining enthalpy and entropy effects. | Calculated using the equation ΔG‡ = ΔH‡ - TΔS‡. | Calculated as the difference in Gibbs free energy between the transition state and the ground state reactants. |

Computational and Theoretical Modeling in Reaction Mechanism Research

Computational chemistry has revolutionized the study of reaction mechanisms, offering a molecular-level understanding that is often inaccessible through experimental methods alone. For palladium catalysis, these tools are particularly powerful for exploring the intricate details of catalytic cycles.

Application of Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as the preeminent computational method for investigating the mechanisms of transition metal-catalyzed reactions due to its balance of accuracy and computational cost. acs.orgresearchgate.netacs.orgucl.ac.ukresearchgate.net DFT allows for the detailed study of electronic structures, geometries, and energies of all species involved in a catalytic cycle. riyngroup.com

In the context of catalysis initiated by a precursor like tetraamminepalladium(II) sulfate, DFT can model the initial steps of catalyst activation. This often involves the displacement of the ammine ligands by other species in the reaction mixture, such as phosphines or the reactants themselves, to generate the active catalytic species. For example, DFT studies on the palladium-catalyzed allylation of primary amines have explored different potential mechanisms, including the formation of cationic hydridopalladium complexes. researchgate.net These calculations can assess the feasibility of various pathways by comparing their activation barriers. researchgate.net

The table below illustrates the types of information that can be obtained from DFT calculations in the study of a catalytic reaction.

| Information from DFT | Relevance to Mechanistic Elucidation |

| Optimized Geometries | Provides the three-dimensional structures of reactants, intermediates, transition states, and products. |

| Electronic Energies | Allows for the calculation of reaction energies, activation energies, and the overall thermodynamic profile of the reaction. |

| Vibrational Frequencies | Confirms the nature of stationary points (minima or transition states) and is used to calculate zero-point energies and thermal corrections to enthalpy and entropy. |

| Charge Distribution | Helps to understand the electronic nature of the catalyst and substrates and how they interact. |

Analysis of Transition State Structures and Energy Landscape Profiles

A key strength of DFT is its ability to locate and characterize transition state structures, which are the energetic maxima along the reaction coordinate. ubc.ca The geometry of a transition state reveals the specific interactions between the catalyst and the substrates at the point of bond formation or cleavage. For instance, in a palladium-catalyzed C-H activation step, the transition state structure can show whether the C-H bond is broken in an intramolecular fashion, with a ligand on the palladium acting as a base, or through an intermolecular pathway. google.com

The collection of all intermediates and transition states and their relative energies constitutes the energy landscape profile of the reaction. This profile provides a comprehensive map of the catalytic cycle, indicating the most likely reaction pathway. In a study of the palladium-catalyzed dual hydroamination of cycloheptatriene, DFT calculations revealed a nonclassical oxidative addition-reductive elimination mechanism and identified the rate-determining step as the formation of an η3-allyl-Pd(II) intermediate. acs.org

Distinguishing Inner-Sphere versus Outer-Sphere Mechanistic Pathways

Palladium-catalyzed reactions can proceed through two fundamentally different types of mechanisms: inner-sphere and outer-sphere.

Inner-sphere mechanisms involve the direct coordination of the substrate to the palladium center. aminer.cn The chemical transformation, such as migratory insertion or reductive elimination, occurs within the coordination sphere of the metal.

Outer-sphere mechanisms do not require direct binding of the substrate to the metal. msu.eduaminer.cn Instead, the reaction occurs, for example, through electron transfer between the complex and the substrate, or through the transfer of atoms or groups from the catalyst to a substrate that remains in the second coordination sphere. msu.edu

DFT calculations are a powerful tool for distinguishing between these pathways. By calculating the energy barriers for both potential mechanisms, researchers can determine which is more favorable. For example, in the palladium-catalyzed dual hydroamination of cycloheptatriene, DFT calculations showed that the main product is formed through an outer-sphere protonation-oxidation pathway, while a minor byproduct arises from a competing inner-sphere mechanism with a higher energy barrier. acs.org Similarly, in the transfer hydrogenation of ketones catalyzed by iron(II) complexes, a process with parallels to some palladium-catalyzed reductions, DFT studies have proposed an inner-sphere activation followed by an outer-sphere catalytic cycle. acs.org The ability to computationally explore both possibilities is crucial for a complete mechanistic understanding. ubc.caresearchgate.net

Advanced Research Directions and Emerging Applications

Rational Design and Synthesis of Novel Palladium(II) Coordination Compounds for Tailored Catalytic Performance

The performance of a palladium-based catalyst is intrinsically linked to the coordination environment of the palladium(II) center. The rational design and synthesis of novel coordination compounds are therefore paramount for achieving tailored catalytic activity and selectivity.

Researchers are actively exploring a diverse array of ligands to modulate the electronic and steric properties of palladium(II) complexes. For instance, the synthesis of palladium(II) complexes with amino acid ligands, such as alanine, valine, and isoleucine, has been investigated. nih.gov The nature of the amino acid's R-group has been shown to influence the coordination geometry of the resulting complex. nih.gov Similarly, the use of N,N'-bidentate esters as ligands has been explored in the synthesis of new palladium(II) complexes with potential cytotoxic activities. rsc.org

Several synthetic strategies are employed to create these bespoke palladium compounds. A common starting material is palladium(II) acetate, which can be reacted with various ligands to form the desired complexes. nih.gov Other precursors include palladium chloride (PdCl2), which can be used to generate intermediates like tetraammine dichloropalladium(II) in the synthesis of related compounds. google.com

Two primary methods for the synthesis of tetraamminepalladium(II) sulfate (B86663), a key compound in this class, have been reported:

Traditional Method: This process begins with the activation of palladium powder using hydrochloric acid, followed by dissolution in nitric acid to form a palladium(II) nitrate (B79036) solution. Sulfuric acid is then added, and the mixture is heated to partially remove the nitro groups, yielding a mixture of palladium(II) sulfate and nitrate. The addition of an ammonia (B1221849) solution leads to the formation of tetraamminepalladium(II) sulfate, which can be crystallized by adding excess ammonia water. riyngroup.comchembk.com

Ion Exchange Synthesis: A more modern approach uses palladium chloride (PdCl2) as the starting material. This is complexed with ammonia to produce tetraammine dichloropalladium(II) (Pd(NH3)4Cl2). An ion exchange step then replaces the chloride ions with hydroxide (B78521) ions to form Pd(NH3)4(OH)2. Finally, this intermediate is reacted with sulfuric acid to yield the high-purity tetraamminepalladium(II) sulfate product, which is then purified by recrystallization. riyngroup.comchembk.com This method is noted for its simple operation, high product purity, and environmentally friendly nature. riyngroup.com

The choice of ligands is critical in dictating the ultimate application of the palladium complex. For example, hydroxyl-functionalized triazolylidene ligands have been used to create palladium(II) complexes that are highly effective catalysts for Suzuki-Miyaura coupling reactions in water at room temperature. researchgate.net The development of P,π-chelating ferrocene (B1249389) phosphinoallyl ligands has also led to new palladium(II) complexes with applications in allylic amination and cross-coupling reactions. rsc.org

Development of Highly Active and Selective Catalyst Systems Based on Palladium(II) Sulfate Complexes

Palladium(II) sulfate and its derivatives are crucial in the development of highly active and selective catalyst systems for a range of industrial and synthetic applications. One of the most significant uses is in the manufacturing of automotive catalytic converters, where they play a vital role in the oxidation of harmful exhaust gases. riyngroup.comchembk.com

The catalytic activity of these systems is often dependent on the formation of catalytically active Pd(0) species from the Pd(II) precursor. acs.org The ligands coordinated to the palladium center can significantly influence this reduction step and the stability and efficiency of the resulting catalyst. rsc.org

Research into water-soluble palladium(II) complexes is particularly active, aiming to develop catalysts for reactions in aqueous media under mild conditions. For example, palladium(II) complexes with sulfonated salan-type ligands have been shown to be active and selective catalysts for the hydrogenation and redox isomerization of allylic alcohols. nih.gov The [Pd(HSS)] complex, in particular, demonstrates excellent activity and high selectivity in these reactions. nih.gov

The versatility of palladium(II) complexes is further highlighted by their application in a variety of cross-coupling reactions, which are fundamental to modern synthetic chemistry. mdpi.com For instance, palladium(II) complexes supported by hydroxyl-functionalized triazolylidenes have been used as precatalysts for the Suzuki-Miyaura coupling of aryl chlorides with boronic acids. researchgate.net These catalysts can operate under mild conditions with very low catalyst loading. researchgate.net

| Catalyst System | Reaction Type | Key Features |

| Tetraamminepalladium(II) sulfate precursor | Automotive exhaust catalysis | Used in the manufacture of catalytic converters. riyngroup.comchembk.com |

| [Pd(HSS)] (sulfonated salan ligand) | Hydrogenation, Redox Isomerization | Water-soluble, high activity and selectivity. nih.gov |

| Hydroxyl-functionalized triazolylidene-Pd(II) | Suzuki-Miyaura Coupling | High efficiency in water at room temperature. researchgate.net |

| P,π-chelating ferrocene-Pd(II) | Allylic Amination, Suzuki-Miyaura Coupling | Stable LPd(0)-type catalysts formed. rsc.org |

Chemical Interactions with Biomolecules and Integration in Advanced Materials Science

The unique chemical properties of palladium(II) complexes have led to their exploration in the realms of biochemistry and materials science, with a focus on their interactions with biological macromolecules and their role in the construction of novel materials.

The interaction of palladium(II) complexes with DNA is a significant area of research, largely driven by the search for new anticancer agents with potentially fewer side effects than platinum-based drugs like cisplatin. nih.gov It is believed that the antitumor activity of these complexes is linked to their ability to bind to DNA, interfering with its replication and transcription processes. acs.org

Studies have shown that palladium(II) complexes can interact with DNA through various modes, including intercalation and groove binding. rsc.org For example, a palladium(II) complex with bipyridine and prolinate-dithiocarbamate ligands was found to interact strongly with calf thymus DNA (CT-DNA), likely through an intercalative binding mode. nih.gov The binding affinity of this complex for DNA was found to be significant, with a binding constant (Kapp) of 1.28 × 10^5 M-1. nih.gov

Molecular docking studies have been employed to predict and analyze the interactions between palladium(II) complexes and DNA at the molecular level. nih.gov These computational methods help in understanding the structure-activity relationships and in the rational design of new complexes with enhanced DNA binding potential. nih.gov For instance, in silico analysis of phosphorus Schiff base-Pd(II) complexes identified compounds with favorable binding energies, which were then synthesized and experimentally verified to have strong DNA-binding capabilities and antitumor properties. nih.gov

The binding constants (Kb) for these interactions provide a quantitative measure of the binding strength. For two such phosphorus Schiff base-Pd(II) complexes, the experimental DNA-binding constants were determined to be 4.24 × 10^5 M-1 and 4.98 × 10^5 M-1, respectively. nih.gov

| Palladium(II) Complex | DNA Binding Mode | Binding Constant (K) |

| [Pd(bpy)(proli-dtc)]NO3 | Intercalation | Kapp: 1.28 × 10^5 M-1 |

| Phosphorus Schiff Base-Pd(II) (B1) | Not specified | Kb: 4.24 × 10^5 M-1 |

| Phosphorus Schiff Base-Pd(II) (B2) | Not specified | Kb: 4.98 × 10^5 M-1 |

The principles of supramolecular chemistry and self-assembly are being harnessed to create novel palladium(II)-based materials with unique properties and functions. Palladium(II) ions, with their well-defined coordination preferences, are excellent candidates for constructing discrete and polymeric self-assembled structures. acs.orgnih.gov

Researchers have successfully created supramolecular gels from self-assembled palladium(II) complexes. nih.gov These metallogels can be formed from discrete complexes with various stoichiometries (e.g., PdL, PdL2, Pd2L4) or from coordination polymers formed in situ. nih.gov These materials have potential applications in catalysis and in the uptake of organic molecules. nih.gov

Dendrimers, which are highly branched macromolecules, have been used to encapsulate palladium complexes, creating unique supramolecular catalysts. acs.org The dense interior of the dendrimer can provide a nanoenvironment that enhances the catalytic activity and stability of the encapsulated palladium complex. acs.org

Furthermore, supramolecular chemistry offers innovative solutions for selective metal recovery. A water-soluble copolymer functionalized with 2-pyridyl-1,2,3-triazole chelating groups has been shown to selectively bind and sequester Pd(II) ions from mixed-metal aqueous solutions. nih.govnih.gov This demonstrates the potential of metallo-supramolecular polymers in advanced metal recovery systems. nih.govnih.gov

The self-assembly process can also be used to create nanostructures on surfaces. For example, palladium nanorods have been fabricated through a self-assembly process involving a palladium-poly(methyl methacrylate) nanocomposite. mdpi.com This method avoids the need for traditional reducing agents and stabilizing agents. mdpi.com

Given the high economic value and limited supply of palladium, efficient recovery and recycling strategies are of critical importance, particularly from spent automotive catalytic converters. researchgate.net Various hydrometallurgical methods have been developed to extract palladium from these materials.

A common approach involves leaching the palladium from the crushed ceramic support of the catalytic converter using strong oxidizing agents. A mixture of hydrochloric acid (HCl) and nitric acid (HNO3), known as aqua regia, is often used for this purpose. researchgate.net The efficiency of the leaching process is influenced by factors such as temperature, leaching time, and the solid-to-liquid ratio. researchgate.netresearchgate.net

Once the palladium is in solution, it can be selectively precipitated. For example, after leaching, palladium can be precipitated as a palladium diamine salt by the addition of an ammonia solution. videohighlight.com Other methods involve cementing the metals out of the solution using a more reactive metal like zinc. videohighlight.com

More advanced and selective recovery methods are also being developed. The use of supramolecular polymers with specific ligands for Pd(II) offers a highly selective method for sequestering palladium from waste streams. nih.gov This approach is attractive for its potential to achieve high metal specificity, which is often a challenge in traditional recovery processes. nih.gov

The recovery of dendritic catalysts can also be facilitated by designing systems that allow for easy separation, such as using thermomorphic two-phase systems that become homogeneous during the reaction and then separate upon cooling. acs.org

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for azanide-palladium(II)-sulfate complexes, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves reacting palladium(II) sulfate with azanide precursors (e.g., NH2− salts) in controlled aqueous or non-aqueous environments. For purity, gravimetric analysis (e.g., barium sulfate precipitation for sulfate quantification) and ion chromatography (e.g., GB/T 39285-2020 for chloride impurities) are recommended . UV-Vis spectroscopy can monitor ligand-to-metal charge transfer (LMCT) transitions to confirm coordination .

Q. Which spectroscopic techniques are most effective for characterizing the electronic structure of azanide-palladium-sulfate complexes?

- Methodological Answer : UV-Vis spectroscopy identifies LMCT bands (e.g., ~520 nm for azanide-Cu complexes, analogous to Pd systems) . X-ray photoelectron spectroscopy (XPS) validates oxidation states (Pd²+), while FT-IR confirms NH2− bonding modes. For structural details, pair with density functional theory (DFT) calculations to model transitions and compare with experimental data .

Q. How can solubility and stability challenges be addressed during experimental preparation?

- Methodological Answer : Palladium(II) sulfate is water-soluble but decomposes in hot water; thus, reactions should occur in cold, deionized water with inert atmospheres to prevent oxidation . Stabilizing agents like phosphines (e.g., tris(dibenzylideneacetone)dipalladium) or acetonitrile ligands can mitigate Pd aggregation .

Advanced Research Questions

Q. What mechanistic insights exist for palladium-azanide-sulfate complexes in catalytic applications, such as cross-coupling reactions?

- Methodological Answer : In alkenylation reactions, Pd(II)-sulfate acts as a Lewis acid catalyst, while azanide ligands facilitate nucleophilic attack. Kinetic studies (e.g., varying pH, temperature) and isotopic labeling (e.g., deuterated NH2−) can elucidate rate-determining steps. Compare with tris(trimethylsilyl)silane systems to assess ligand effects .

Q. How do competing ligands (e.g., sulfate vs. azanide) influence the coordination geometry and reactivity of Pd(II) complexes?

- Methodological Answer : Competitive binding assays using titration calorimetry (ITC) or cyclic voltammetry quantify ligand affinity. Structural analysis via X-ray crystallography or EXAFS reveals preferential coordination modes. For example, sulfate may adopt a bidentate configuration, while azanide binds via N–Pd σ-bonds .

Q. What strategies resolve contradictions in reported thermodynamic stability constants for Pd-azanide-sulfate systems?

- Methodological Answer : Re-evaluate experimental conditions (e.g., ionic strength, counterion effects) using standardized buffers. Cross-validate data via multiple methods: potentiometric titration for stability constants, coupled with ICP-MS for Pd quantification. Address discrepancies by aligning with IUPAC provisional recommendations for nomenclature and measurement protocols .

Q. How can computational models (e.g., DFT) predict catalytic activity or degradation pathways of these complexes?

- Methodological Answer : Optimize geometries using DFT (e.g., B3LYP functional) to simulate LMCT transitions and compare with UV-Vis data . For degradation, model electrochemical pathways (e.g., Pd²+ reduction to Pd⁰ in acidic media) and validate with cyclic voltammetry .

Data Analysis & Documentation

Q. What are best practices for documenting raw data and analytical results in studies involving palladium-azanide-sulfate systems?

- Methodological Answer : Follow journal-specific guidelines (e.g., separate "Results" and "Discussion" sections). Include raw datasets (e.g., NMR spectra, XPS peaks) in appendices. Use standardized formats for citations and keywords to enhance reproducibility .

Q. How should researchers address gaps or contradictions in existing literature on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.